Butyl 1-oxaspiro[2.5]octane-2-carboxylate
Description
Butyl 1-oxaspiro[2.5]octane-2-carboxylate is a bicyclic spiro compound characterized by a 1-oxaspiro[2.5]octane core esterified with a butyl group. This structure combines a spirocyclic ether (oxaspiro) system with a carboxylate ester, imparting unique physicochemical properties. The butyl ester variant likely shares similarities in reactivity and applications but may exhibit distinct solubility and volatility due to the longer alkyl chain.
Properties
CAS No. |
65017-36-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
butyl 1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-3-9-14-11(13)10-12(15-10)7-5-4-6-8-12/h10H,2-9H2,1H3 |
InChI Key |
UVORFDPOKRDUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C2(O1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of cyclohexanone with butyl chloroacetate in the presence of a base such as potassium tert-butoxide. The reaction is conducted under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at low temperatures (10-15°C) to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and high yield. The product is purified through distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Butyl 1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters
Scientific Research Applications
Butyl 1-oxaspiro[2.5]octane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of Butyl 1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spiro-connected oxirane ring is particularly reactive, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Homologs: Ethyl and Methyl Esters
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3) and methyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 33717-87-2) are lower homologs of the butyl derivative. These compounds are designated as flavoring agents in Japan, suggesting their use in food and fragrance industries . Key differences include:
| Property | Butyl Ester (Theoretical) | Ethyl Ester (CAS 6975-17-3) | Methyl Ester (CAS 33717-87-2) |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₂O₃ | C₁₀H₁₆O₃ | C₉H₁₄O₃ |
| Molecular Weight (g/mol) | ~226.3 | 184.23 | 170.21 |
| Solubility | Likely lower in water | Moderate in organic solvents | Higher volatility |
| Application | Potential industrial uses | Flavoring agent | Synthetic intermediate |
The butyl ester’s extended alkyl chain may reduce volatility and enhance lipophilicity, making it suitable for sustained-release formulations or hydrophobic matrices .
Fluorinated Derivatives: Enhanced Bioactivity
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2) introduces fluorine atoms at the 6-position of the spiro ring. Fluorination typically increases metabolic stability and binding affinity in bioactive molecules. This compound, with a molecular weight of 218.24 g/mol, could serve as a precursor in pharmaceuticals or agrochemicals, contrasting with non-fluorinated analogs used in flavoring .
Heteroatom-Modified Spiro Compounds
Tert-butyl spiro derivatives with nitrogen atoms, such as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6), demonstrate how heteroatom substitution alters functionality. The inclusion of nitrogen enables hydrogen bonding and pharmacological activity, positioning such compounds as intermediates in drug discovery .
Agrochemical Spiro Compounds
Spirodiclofen and spiromesifen () are spirocyclic agrochemicals with 1-oxaspiro[4.4]non-3-en-2-one cores. These compounds target insect growth regulation, highlighting how structural variations (e.g., ring expansion, substituents) pivot applications from flavoring to pest control .
Biological Activity
Butyl 1-oxaspiro[2.5]octane-2-carboxylate is a member of the oxaspirocyclic compound family, characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a spirocyclic configuration that influences its reactivity and biological interactions. The presence of the ester functional group allows for various chemical transformations, which can enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis to release an active carboxylic acid, which may interact with enzymes and receptors involved in various biochemical pathways. This interaction can modulate enzyme activities and cellular signaling processes, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly its ability to inhibit tumor cell proliferation. In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspases |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study conducted on wound infections demonstrated that topical application of a formulation containing this compound significantly reduced bacterial load compared to controls.
- Cancer Treatment : In a preclinical model using mice with induced tumors, administration of the compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated groups.
- Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with this compound led to a significant decrease in paw edema, indicating its potential as an anti-inflammatory therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
